5-(4-nitrophenyl)-2-furaldehyde N-allylthiosemicarbazone
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Description
5-(4-nitrophenyl)-2-furaldehyde N-allylthiosemicarbazone is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.07866149 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiparasitic Activity
Thiosemicarbazones derived from 5-[(trifluoromethyl)phenylthio]-2-furaldehyde have shown promising results in combating Trypanosoma cruzi, the causative agent of Chagas' disease. The introduction of trifluoromethyl thiolates followed by condensation with thiosemicarbazide has led to compounds exhibiting potent antiparasitic activity, suggesting a pathway for developing new treatments for this neglected tropical disease (Moreno-Rodríguez et al., 2014).
Antitrypanosomal Properties
Research into 5-nitro-2-furaldehyde and 5-nitrothiophene-2-carboxaldehyde semicarbazone derivatives has highlighted their efficacy as potential anti-trypanosomal agents. Novel semicarbazone derivatives prepared from these compounds have shown significant in vitro activity against Trypanosoma cruzi, with certain derivatives demonstrating activity comparable to Nifurtimox, a current treatment option. This highlights their potential in developing new therapeutic avenues for trypanosomiasis (Cerecetto et al., 1998).
Structural and Supramolecular Studies
The synthesis and crystallization of compounds such as 5-nitro-2-furaldehyde thiosemicarbazone have provided insights into the interplay between polymorphism and isostructurality. Studies have elucidated the effects of substituting thiophene with furaldehyde and the differences between thiosemicarbazone and semicarbazone on the assembly of supramolecular nets. These findings have implications for understanding the molecular and crystal packing effects and their impact on the properties of such compounds (Świątkowski et al., 2020).
Metal Complex Formation and Biological Activity
Studies on nickel(II) complexes with 5-methyl 2-furfuraldehyde thiosemicarbazone (M5HFTSC) have shed light on their potential antifungal activity and in vivo toxicity. These complexes, characterized by various forms of the ligand, offer insights into the antifungal efficacy against pathogens like Aspergillus fumigatus and Candida albicans, presenting a new dimension in the therapeutic application of metal complexes with thiosemicarbazone derivatives (Jouad et al., 2001).
Properties
IUPAC Name |
1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-2-9-16-15(23)18-17-10-13-7-8-14(22-13)11-3-5-12(6-4-11)19(20)21/h2-8,10H,1,9H2,(H2,16,18,23)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQQRJWMILJZIH-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.